Acetoxy Cyclosporin A Acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(E,5R,16S)-6-acetyloxy-7-(dimethylamino)-5,17-dimethyl-16-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-8,15-dioxooctadec-2-enyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H59N3O7/c1-22(2)21-27(34-8)33(41)35-30(23(3)4)28(39)18-13-11-12-14-19-29(40)31(36(9)10)32(43-26(7)38)24(5)17-15-16-20-42-25(6)37/h15-16,22-24,27,30-32,34H,11-14,17-21H2,1-10H3,(H,35,41)/b16-15+/t24-,27+,30+,31?,32?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHBFWMHRQJRD-GZJMPQFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

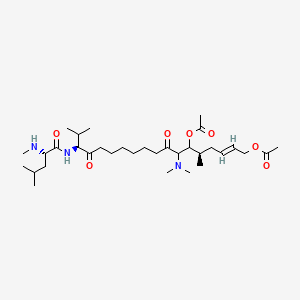

CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=CCOC(=O)C)OC(=O)C)N(C)C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/COC(=O)C)C(C(C(=O)CCCCCCC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)N(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746919 |

Source

|

| Record name | (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138957-23-0 |

Source

|

| Record name | (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Acetoxy Cyclosporin A Acetate: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, is a cornerstone of immunosuppressive therapy, primarily in organ transplantation.[1] Its mechanism of action involves the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin, ultimately suppressing T-cell activation.[2] However, the potent immunosuppressive effects of Cyclosporin A are accompanied by significant side effects, including nephrotoxicity and hypertension. This has driven the exploration of Cyclosporin A analogs with modified biological activities. Acetoxy Cyclosporin A Acetate emerges from this research as a derivative with altered properties, notably a lack of immunosuppressive activity, which opens avenues for other potential therapeutic applications. This guide provides a detailed examination of the chemical structure, properties, and analytical characterization of this compound.

Chemical Structure and Nomenclature

The nomenclature surrounding acetylated Cyclosporin A derivatives can be ambiguous. The compound of interest, this compound, is more precisely named 6-[(3R,4R,6E)-3,8-bis(acetyloxy)-6,7-didehydro-N,4-dimethyl-L-2-aminooctanoic acid]-Cyclosporin A . This systematic name reveals the specific modifications to the Cyclosporin A scaffold.

The core structure of Cyclosporin A is a cyclic peptide of eleven amino acids, including the unique amino acid (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) at position 1.[3] The modifications in this compound occur on this MeBmt residue.

The term "this compound" indicates the presence of two acetate groups. These are located at the 3- and 8-positions of the aminooctanoic acid backbone of the MeBmt residue. The modification also introduces a double bond between carbons 6 and 7 of this residue.

Key Structural Features:

-

Cyclic Undecapeptide Backbone: Identical to that of Cyclosporin A.

-

Di-acetylation of the MeBmt Residue: Two acetyl groups are attached as esters to the hydroxyl groups at positions 3 and 8 of the modified MeBmt side chain.

-

Unsaturation in the MeBmt side chain: A double bond is present between carbons 6 and 7 of the modified MeBmt residue.

Below is a diagram illustrating the relationship between Cyclosporin A and this compound.

Caption: Transformation from Cyclosporin A to this compound.

Physicochemical Properties

The introduction of two acetyl groups and a double bond to the MeBmt residue of Cyclosporin A is expected to alter its physicochemical properties.

| Property | Cyclosporin A | Expected Properties of this compound |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂[1] | C₆₆H₁₁₅N₁₁O₁₅ |

| Molecular Weight | 1202.61 g/mol [1] | 1302.68 g/mol |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, and chloroform.[2] | The addition of two ester groups may slightly increase polarity, but the overall lipophilic character is expected to remain high. Solubility is likely to be similar to Cyclosporin A, with good solubility in organic solvents. |

| Lipophilicity (Log P) | High | Expected to remain high, though potentially slightly lower than Cyclosporin A due to the introduction of ester functionalities. |

| Stability | Generally stable, but can undergo isomerization and degradation under certain conditions. | The ester linkages of the acetate groups are susceptible to hydrolysis under acidic or basic conditions. The conjugated double bond in the MeBmt side chain may be susceptible to oxidation. |

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for 6-[(3R,4R,6E)-3,8-bis(acetyloxy)-6,7-didehydro-N,4-dimethyl-L-2-aminooctanoic acid]-Cyclosporin A is not readily found in the literature. However, a plausible synthetic route can be devised based on known chemical transformations of Cyclosporin A. The synthesis would likely involve a two-step process: acetylation of the hydroxyl group on the MeBmt residue, followed by an oxidative rearrangement to introduce the second acetate group and the double bond.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of O-Acetyl Cyclosporin A

-

Dissolve Cyclosporin A in a suitable anhydrous solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise with stirring. A catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) can be used if not already the solvent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield O-Acetyl Cyclosporin A.

Step 2: Synthesis of this compound

-

Dissolve the O-Acetyl Cyclosporin A from Step 1 in a suitable solvent like benzene or acetic acid.

-

Add an oxidizing agent such as lead tetraacetate.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC or HPLC.

-

After completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate and purify the residue using preparative HPLC to isolate this compound.

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis and purification of this compound.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is common for cyclosporins due to the lack of a strong chromophore.[4][5]

-

Expected Elution: The increased lipophilicity from the two acetyl groups might lead to a longer retention time compared to Cyclosporin A under the same conditions.

Mass Spectrometry (MS)

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the characterization of cyclosporin derivatives.[4]

-

Ionization Mode: Positive ESI is typically used.

-

Expected Molecular Ions:

-

[M+H]⁺: m/z 1303.7

-

[M+Na]⁺: m/z 1325.7

-

[M+NH₄]⁺: m/z 1320.7

-

-

Fragmentation Pattern: Tandem MS (MS/MS) would be crucial for structural confirmation. Fragmentation would likely involve the loss of the acetate groups (loss of 60 Da for acetic acid or 42 Da for ketene) and cleavage of the peptide backbone. The fragmentation pattern of the modified MeBmt side chain would be a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive structural information.

-

¹H NMR:

-

Appearance of two new singlets in the region of δ 2.0-2.2 ppm, corresponding to the methyl protons of the two acetate groups.

-

Shifts in the signals of the protons on the MeBmt side chain due to the presence of the acetate groups and the double bond. Protons adjacent to the acetate groups would experience a downfield shift.

-

The characteristic signals for the other amino acid residues of the cyclosporin backbone would be largely preserved, although minor conformational shifts might be observed.

-

-

¹³C NMR:

-

Appearance of two new carbonyl signals around δ 170 ppm for the acetate groups.

-

Appearance of two new methyl signals around δ 21 ppm for the acetate methyl groups.

-

Shifts in the carbon signals of the MeBmt side chain consistent with acetylation and the introduction of a double bond.

-

Biological Activity and Mechanism of Action

This compound is classified as a non-immunosuppressive analog of Cyclosporin A.[6] This lack of immunosuppressive activity is a key feature that distinguishes it from the parent compound.

The immunosuppressive action of Cyclosporin A is dependent on the formation of a ternary complex with cyclophilin and calcineurin.[2] Modifications to the Cyclosporin A structure, particularly in the regions that interact with these proteins, can disrupt this complex formation. It is hypothesized that the bulky acetate groups and the altered conformation of the MeBmt side chain in this compound sterically hinder its binding to cyclophilin or prevent the subsequent interaction of the Cyclosporin-cyclophilin complex with calcineurin.

While devoid of immunosuppressive effects, non-immunosuppressive cyclosporin analogs have been investigated for other therapeutic properties, including antiviral (e.g., against HIV and Hepatitis C) and neurotrophic activities.[7][8][9] The specific biological activities of this compound would require further investigation, but it could potentially serve as a lead compound in these areas.

Sources

- 1. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclosporine CsA—The Physicochemical Characterization of Liposomal and Colloidal Systems [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of non-immunosuppressive cyclophilin-Binding cyclosporin A derivatives as potential anti-HIV-1 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis for the non-immunosuppressive character of the cyclosporin A analogue Debio 025 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Acetoxy Cyclosporin A Acetate

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of Acetoxy Cyclosporin A Acetate, a derivative of the potent immunosuppressant Cyclosporin A. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical modification and analysis of complex cyclic peptides.

Introduction: The Significance of Cyclosporin A and its Acetylated Analogs

Cyclosporin A (CsA) is a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum.[1] Its profound immunosuppressive activity, primarily mediated through the inhibition of calcineurin, has revolutionized organ transplantation and the treatment of autoimmune diseases.[2][3] The complex structure of CsA, featuring several N-methylated amino acids and a unique C9 amino acid, presents a fascinating scaffold for chemical modification to explore structure-activity relationships and develop novel therapeutic agents.

Acetylation of Cyclosporin A, particularly at its hydroxyl groups, can modulate its biological activity, pharmacokinetic properties, and potential for new therapeutic applications.[4] this compound, a di-acetylated derivative, is a subject of interest for understanding the impact of multiple functional group modifications on the parent molecule's conformation and function. This guide delineates a robust methodology for its preparation and characterization.

Synthetic Strategy: Di-Acetylation of Cyclosporin A

The synthesis of this compound involves the esterification of two hydroxyl groups present in the Cyclosporin A molecule. The primary target for acetylation is the hydroxyl group on the unique (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) residue. A second potential site for acetylation is a hydroxyl group that can be introduced or may be present on another amino acid residue, depending on the starting material or if a di-hydroxylated precursor is used. For the purpose of this guide, we will focus on a plausible di-acetylation of a commercially available Cyclosporin A. A common method for this transformation is the use of an acylating agent in the presence of a base.

The proposed reaction scheme is the di-acetylation of Cyclosporin A using acetic anhydride as the acetylating agent and pyridine as both the catalyst and solvent. Pyridine facilitates the reaction by activating the acetic anhydride and scavenging the acetic acid byproduct.

Caption: Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis, purification, and characterization of this compound. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Cyclosporin A | ≥98% | Commercially Available |

| Acetic Anhydride | Reagent Grade | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexane | HPLC Grade | Commercially Available |

| Dichloromethane | HPLC Grade | Commercially Available |

| Methanol | HPLC Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |

Synthesis Procedure

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Cyclosporin A (1.0 g, 0.83 mmol) in anhydrous pyridine (10 mL).

-

Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (0.79 mL, 8.3 mmol, 10 equivalents) to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 70:30 v/v). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of deionized water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound is purified by silica gel column chromatography.

-

Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white solid.

Caption: Figure 2: Experimental workflow for the synthesis and preparation of this compound.

Characterization and Analytical Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Purity assessment should be performed using a reversed-phase HPLC method.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Outcome | A single major peak with >95% purity. |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product.

| Parameter | Expected Value |

| Molecular Formula | C66H115N11O15 |

| Molecular Weight | 1286.7 g/mol (for the di-acetate) |

| Expected [M+H]+ | ~1287.7 m/z |

| Expected [M+Na]+ | ~1309.7 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are critical for structural elucidation. The spectra should be recorded in a suitable deuterated solvent such as CDCl3. The appearance of new signals in the acetyl region (around 2.0 ppm for the methyl protons in 1H NMR and around 21 ppm for the methyl carbon and 170 ppm for the carbonyl carbon in 13C NMR) and shifts in the signals corresponding to the protons and carbons near the acetylation sites will confirm the modification. A comparative analysis of the obtained spectra with the data on cyclosporine A will reveal certain differences between these two peptides.[5]

Trustworthiness and Self-Validation

The integrity of this protocol is ensured through a series of self-validating steps:

-

In-process Monitoring: TLC analysis at the reaction stage provides real-time feedback on the conversion of the starting material to the product.

-

Orthogonal Analytical Techniques: The combination of HPLC for purity, MS for molecular weight confirmation, and NMR for structural verification provides a robust and cross-validated characterization of the final compound.

-

Reproducibility: The detailed step-by-step nature of the protocol is designed to ensure reproducibility by other trained researchers.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis, purification, and characterization of this compound. By following the outlined procedures, researchers can reliably prepare this important derivative for further biological evaluation and drug discovery efforts. The causality behind the experimental choices, such as the selection of reagents and purification methods, is grounded in established principles of organic chemistry and peptide modification.

References

-

New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Paprica, P. A., Margaritis, A., & Petersen, N. O. (1992). Preparation of novel cyclosporin A derivatives. Bioconjugate chemistry, 3(1), 32–36. [Link]

-

PROCESS FOR THE CONTROLLED SYNTHESIS OF VOCLOSPORIN. (2023). European Patent Office. Retrieved January 15, 2026, from [Link]

- Billich, A., & Zocher, R. (1993). Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor. The Journal of biological chemistry, 268(34), 25494–25497.

-

Bio-synthesis, purification and structural analysis of Cyclosporine-A produced by Tolypocladium inflatum with valorization of agro-industrial wastes. (2024). Scientific Reports. Retrieved January 15, 2026, from [Link]

- US Patent for Manufacture and purification of cyclosporin A. (2007). Google Patents.

-

Production and Purification of Cyclosporin A from Fermentation Broth of T. inflatum. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The NMR Structure of Cyclosporin A Bound to Cyclophilin in Aqueous Solution. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

- Synthesis of cyclosporin analogs. (2011). Google Patents.

-

Cyclosporin A. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Preparative chromatographic purification of cyclosporine metabolites. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Acetylation regulates cyclophilin A catalysis, immunosuppression and HIV isomerization. (n.d.). Nature. Retrieved January 15, 2026, from [Link]

-

1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds. (n.d.). NCBI. Retrieved January 15, 2026, from [Link]

-

Comparison of the cyclosporine variants A and D by NMR spectroscopy. (2019). Uchenye Zapiski Kazanskogo Universiteta. Seriya Estestvennye Nauki. Retrieved January 15, 2026, from [Link]

-

Binding of Different Cyclosporin Variants to Micelles Evidenced by NMR and MD Simulations. (2023). International Journal of Molecular Sciences. Retrieved January 15, 2026, from [Link]

-

Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications. (2019). Frontiers in Immunology. Retrieved January 15, 2026, from [Link]

-

Spectra of cyclosporine A (50 mM in benzene-d 6 ) recorded with the... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Cyclosporine a Attenuates Acetylation of Mitochondrial Proteins: Implications for Cardioprotection Against Ischemia/Reperfusion Injury. (2011). Circulation. Retrieved January 15, 2026, from [Link]

-

Cyclosporine. (2023). StatPearls. Retrieved January 15, 2026, from [Link] cyclosporine/

-

Ciclosporin (CsA) for Patients Receiving Allogeneic Blood and Marrow. (2023). Oxford University Hospitals. Retrieved January 15, 2026, from [Link]

-

Randomized use of cyclosporin A (CsA) to modulate P-glycoprotein in children with AML in remission: Pediatric Oncology Group Study 9421. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

Sources

- 1. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acetylation regulates cyclophilin A catalysis, immunosuppression and HIV isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of novel cyclosporin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the cyclosporine variants A and D by NMR spectroscopy [kpfu.ru]

Navigating a Critical Impurity: A Technical Guide to Acetoxy Cyclosporin A Acetate in the Manufacturing of Cyclosporin A

Abstract

Cyclosporin A (CsA), a cornerstone of immunosuppressive therapy, is a complex cyclic undecapeptide primarily produced via fermentation. The intricate nature of its biosynthesis and subsequent purification processes inevitably leads to the formation of closely related impurities that can impact the final drug product's safety and efficacy. Among these, acetylated variants, particularly Acetoxy Cyclosporin A Acetate, represent a significant challenge in process chemistry and quality control. This technical guide provides an in-depth exploration of this compound, not as a deliberate synthetic intermediate, but as a critical process-related impurity. We will dissect its probable formation mechanisms, outline robust analytical strategies for its detection and characterization, and detail the chemical methodologies for its conversion back to the parent Cyclosporin A molecule, thereby ensuring the purity and integrity of the final active pharmaceutical ingredient (API).

Introduction: The Challenge of Purity in Cyclosporin A Production

Cyclosporin A's complex structure, featuring N-methylated amino acids and the unique C9 amino acid (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), makes its manufacturing a formidable task.[1] While fermentation using the fungus Tolypocladium inflatum is the primary production method, total and semi-synthetic approaches have also been explored.[2][3] Regardless of the route, the final product is a mixture containing the desired Cyclosporin A along with a profile of related impurities.[4]

Regulatory bodies mandate stringent control over these impurities. Acetylated derivatives of Cyclosporin A, such as this compound, are of particular concern due to their structural similarity to the parent compound, which complicates their removal through standard chromatographic techniques.[5] Understanding the lifecycle of this impurity—from its formation to its elimination—is paramount for any researcher or professional involved in the development and manufacturing of Cyclosporin A.

The Genesis of an Impurity: Formation of this compound

This compound is characterized by the acetylation of one or more of the hydroxyl groups present in the Cyclosporin A molecule. The primary site for this modification is the hydroxyl group on the MeBmt residue. The formation of this impurity can be attributed to several factors throughout the manufacturing process:

-

Endogenous Enzymatic Activity: The producing microorganism, Tolypocladium inflatum, possesses a diverse array of enzymes. It is plausible that non-specific acetyltransferases could catalyze the acetylation of Cyclosporin A, using acetyl-CoA as a donor.

-

Downstream Processing Conditions: The use of certain solvents and reagents during extraction and purification can introduce acetyl groups. For instance, the presence of acetic acid or acetic anhydride, even in trace amounts, under catalytic conditions can lead to esterification of the hydroxyl groups.

-

Degradation Pathways: The stability of Cyclosporin A can be compromised under certain pH and temperature conditions, potentially leading to rearrangements and side reactions, including acetylation if an acetyl source is present.

The following diagram illustrates the potential pathways for the formation of this critical impurity.

Caption: Potential formation pathways of this compound.

Analytical Characterization: Identifying and Quantifying the Impurity

The adage "you can only control what you can measure" is highly pertinent to impurity management. A robust analytical toolkit is essential for the detection, identification, and quantification of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the workhorse for analyzing Cyclosporin A and its impurities.[4] A well-developed HPLC method can resolve this compound from the main Cyclosporin A peak and other related substances.

| Parameter | Typical Conditions | Rationale |

| Column | C18, 3-5 µm particle size, 150-250 mm length | Provides excellent hydrophobic selectivity for separating the lipophilic cyclosporin compounds. |

| Mobile Phase | Acetonitrile/Water gradient | The gradient elution is necessary to resolve the closely eluting impurities from the main component. |

| Column Temp. | 50-80 °C | Elevated temperatures can improve peak shape and reduce analysis time for these large cyclic peptides. |

| Detection | UV at 210-220 nm | The peptide bonds in the cyclosporin backbone provide a chromophore for UV detection. |

| Reference | [4] | Veeprho |

Mass Spectrometry for Unambiguous Identification

For definitive structural confirmation, HPLC is coupled with mass spectrometry (LC-MS). The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of the impurity, and tandem MS (MS/MS) experiments provide fragmentation data that can pinpoint the location of the acetyl group.

Remediation Strategy: Conversion of this compound to Cyclosporin A

Once detected, the presence of this compound above acceptable limits necessitates a remediation strategy. While chromatographic separation is an option, the structural similarity makes this challenging and often results in a significant loss of yield. A more elegant and economically viable approach is the chemical conversion of the impurity back to the desired Cyclosporin A. This is achieved through a selective deacetylation reaction.

Deacetylation via Hydrolysis

The ester linkage of the acetyl group can be cleaved through hydrolysis. The choice of hydrolytic conditions is critical to ensure selective removal of the acetyl group without cleaving the amide bonds of the cyclic peptide backbone.

Experimental Protocol: Mild Basic Hydrolysis

-

Dissolution: The crude Cyclosporin A mixture containing the acetylated impurity is dissolved in a suitable organic solvent, such as methanol or ethanol.

-

Base Addition: A mild base, such as a dilute solution of sodium bicarbonate or potassium carbonate in water, is added dropwise to the solution. The reaction is typically performed at room temperature.

-

Monitoring: The progress of the reaction is monitored by HPLC. The disappearance of the this compound peak and the corresponding increase in the Cyclosporin A peak are tracked.

-

Neutralization and Work-up: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., acetic acid). The organic solvent is removed under reduced pressure, and the resulting aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The organic extracts are washed, dried, and concentrated. The resulting solid is then subjected to final purification by chromatography or crystallization to yield high-purity Cyclosporin A.

The following diagram illustrates the workflow for the conversion of the impurity.

Caption: Workflow for the conversion of this compound impurity.

Conclusion and Future Perspectives

The management of impurities is a critical aspect of modern pharmaceutical development and manufacturing. This compound, while a challenging impurity in Cyclosporin A production, can be effectively managed through a combination of robust analytical monitoring and a well-designed chemical remediation strategy. The conversion of this impurity back to the parent API not only ensures the final product's purity and safety but also enhances the overall process yield and economic viability.

Future research in this area could focus on the development of enzymatic deacetylation methods, which could offer even greater selectivity and milder reaction conditions. Additionally, a deeper understanding of the metabolic pathways of Tolypocladium inflatum could lead to genetically engineered strains that produce Cyclosporin A with a significantly reduced impurity profile.

References

- Borel, J. F. (1991). The history of cyclosporin A and its significance in transplantation. Sandimmun (Cyclosporin)

- Flanagan, W. M., et al. (1991). Nuclear association of a T-cell transcription factor blocked by FK-506 and cyclosporin A.

- Hamel, A. R., et al. (2004). Cyclosporin A prodrugs: design, synthesis and biophysical properties. Journal of Peptide Research, 63(2), 147–154.

- Handschumacher, R. E., et al. (1984). Cyclophilin: a specific cytosolic binding protein for cyclosporin A. Science, 226(4674), 544–547.

-

Veeprho. (n.d.). Ciclosporin and Related Compound. Retrieved from [Link]

- Lawen, A., & Zocher, R. (1990). Cyclosporin synthetase. The most complex peptide synthesizing multienzyme so far described. Journal of Biological Chemistry, 265(19), 11355–11358.

- Liu, J., et al. (1991). Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes. Cell, 66(4), 807–815.

- Nicolli, A., et al. (1996). The effect of cyclosporin A on the permeability of the mitochondrial inner membrane. Journal of Biological Chemistry, 271(4), 2185–2192.

- Seebach, D., et al. (1996). On the conformational and biological activity of cyclosporin A and its analogues. Helvetica Chimica Acta, 79(6), 1589-1618.

- Sharma, G., et al. (2006). N-acetylcysteine attenuates cyclosporin-induced nephrotoxicity in rats. Human & Experimental Toxicology, 25(5), 265-272.

- Stähelin, H. F. (1996). The history of cyclosporin A (Sandimmune®) revisited: another point of view. Experientia, 52(1), 5-13.

- Tete, S., et al. (2012). Cyclosporine A: a new player in the field of mast cell research. International Journal of Immunopathology and Pharmacology, 25(3), 563-574.

- Wenger, R. M. (1985). Synthesis of cyclosporine. Angewandte Chemie International Edition in English, 24(2), 77-85.

Sources

A Technical Guide to Acetoxy Cyclosporin A Acetate: Unraveling the Mechanistic Basis for its Non-Immunosuppressive Profile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin A (CsA) remains a cornerstone of immunosuppressive therapy, pivotal in organ transplantation and the management of autoimmune diseases. Its mechanism, centered on the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes, is a well-established paradigm in immunology. Chemical modification of the CsA scaffold has been a fertile ground for developing analogs with altered biological activities. This technical guide focuses on a key derivative, Acetoxy Cyclosporin A Acetate, also known as O-acetyl Cyclosporin A. Contrary to the potent immunosuppressive profile of its parent compound, this compound is recognized as a non-immunosuppressive analog.[1][2] This guide provides an in-depth analysis of the structural modifications that lead to this functional divergence. We will dissect the canonical mechanism of action of Cyclosporin A, elucidate how acetylation abrogates this activity, and detail the standard experimental protocols used to verify the loss of immunosuppressive function. This comparative analysis serves as a crucial resource for researchers investigating cyclosporine derivatives, offering insights into the structure-activity relationships that govern immunosuppression and highlighting the utility of non-immunosuppressive analogs as critical research tools.

Introduction: The Cyclosporin A Benchmark and the Rise of a Non-Immunosuppressive Analog

Cyclosporin A, a cyclic peptide isolated from the fungus Tolypocladium inflatum, revolutionized the field of organ transplantation and the treatment of autoimmune disorders.[3] Its remarkable ability to selectively suppress T-cell activation without causing significant myelosuppression established it as a leading immunosuppressive agent.[3][4] The therapeutic success of CsA spurred extensive research into its mechanism of action and the synthesis of numerous derivatives aimed at improving its therapeutic index or exploring other potential biological activities.

Among these derivatives is this compound (O-acetyl Cyclosporin A). While structurally similar to CsA, the addition of an acetyl group to a critical hydroxyl moiety dramatically alters its biological function, rendering it non-immunosuppressive.[1][2] This guide delves into the precise molecular reasons for this functional switch. Understanding why a seemingly minor chemical modification leads to a complete loss of immunosuppressive activity provides invaluable insights into the stringent structural requirements for calcineurin pathway inhibition. Furthermore, this analog serves as an essential negative control in experimental settings, helping to delineate the immunosuppressive effects of CsA from its other, non-immunosuppressive biological activities.

Structural Comparison: The Critical Role of the Amino Acid 1 Hydroxyl Group

The immunosuppressive activity of Cyclosporin A is critically dependent on its three-dimensional structure and the specific chemical groups available for protein-protein interactions. The molecule is a cyclic peptide of 11 amino acids, many of which are N-methylated. The key difference between Cyclosporin A and this compound lies in the modification of the side chain of the first amino acid, (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt).

-

Cyclosporin A: Possesses a crucial hydroxyl (-OH) group on the MeBmt residue. This group is essential for binding to its intracellular receptor, cyclophilin.

-

This compound: This hydroxyl group is esterified with an acetic acid molecule, resulting in an acetate (-OCOCH₃) group. This seemingly small addition has profound consequences for the molecule's biological activity.

This acetylation blocks a key hydrogen-bonding interaction necessary for the formation of the functional drug-receptor complex, which is the first step in the immunosuppressive cascade.

The Immunosuppressive Mechanism of Cyclosporin A: A Multi-Step Signaling Blockade

To understand why this compound is inactive, one must first grasp the established mechanism of its parent compound. The immunosuppressive effect of Cyclosporin A is not due to direct cytotoxicity but rather to the specific inhibition of T-cell signaling pathways required for activation and cytokine production.[4]

The process can be summarized in the following steps:

-

Complex Formation: Cyclosporin A passively diffuses into the T-lymphocyte cytoplasm and binds to its intracellular receptor, cyclophilin A, forming a high-affinity binary complex.[5]

-

Calcineurin Inhibition: This CsA/cyclophilin complex creates a new composite surface that binds to and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[5][6][7] It is important to note that neither CsA nor cyclophilin alone can inhibit calcineurin.

-

NFAT Dephosphorylation Block: In an activated T-cell, increased intracellular calcium levels activate calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[8] This dephosphorylation is a critical step that unmasks a nuclear localization signal on NFAT.

-

Inhibition of NFAT Translocation: By inhibiting calcineurin, the CsA/cyclophilin complex prevents the dephosphorylation of NFAT.[8] As a result, NFAT remains phosphorylated in the cytoplasm and cannot translocate to the nucleus.

-

Suppression of Gene Transcription: The failure of NFAT to reach the nucleus prevents it from binding to the promoter regions of key genes involved in the immune response. Most notably, it blocks the transcription of the gene for Interleukin-2 (IL-2), a potent T-cell growth factor essential for the clonal expansion of activated T-cells.[9] It also inhibits the production of other crucial cytokines like IFN-γ and TNF-α.

This sequence of events effectively halts the T-cell activation cascade at an early stage, preventing the amplification of the immune response.[4]

Caption: Cyclosporin A's mechanism of immunosuppression.

Mechanistic Disruption by Acetylation

The acetylation of the hydroxyl group on the MeBmt residue of Cyclosporin A directly obstructs the initial and most critical step in the immunosuppressive cascade: the binding to cyclophilin A. The hydroxyl group acts as a key hydrogen bond donor in the interaction with the active site of cyclophilin. By replacing this hydrogen with a bulky, electron-withdrawing acetyl group, the following occurs:

-

Steric Hindrance: The acetyl group physically blocks the proper docking of the drug into the cyclophilin binding pocket.

-

Loss of Hydrogen Bonding: The essential hydrogen bond cannot be formed, dramatically reducing the binding affinity of the analog for cyclophilin.

Without the formation of the this compound/cyclophilin complex, the subsequent inhibition of calcineurin is impossible. The entire downstream signaling cascade remains intact, allowing for normal T-cell activation, NFAT translocation, and cytokine gene transcription upon immune stimulation. This single, targeted chemical modification effectively dismantles the molecule's immunosuppressive machinery.

Caption: How acetylation abrogates immunosuppressive activity.

Experimental Protocols for Assessing Immunosuppressive Activity

The determination that this compound is non-immunosuppressive is based on its failure to inhibit T-cell responses in well-established in vitro assays. These assays are fundamental for screening and characterizing potential immunosuppressive agents.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a cornerstone assay that mimics the initial phase of allograft rejection in vitro. It measures the proliferation of T-cells from one donor (responder) when they recognize and are stimulated by cells from a genetically different donor (stimulator).

Step-by-Step Protocol:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.

-

Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator) with Mitomycin C or irradiation. This prevents them from proliferating but keeps them metabolically active to present their alloantigens.

-

Co-culture: Culture the responder PBMCs with the treated stimulator PBMCs in a 96-well plate at a 1:1 ratio.

-

Drug Treatment: Add serial dilutions of the test compound (this compound) and a positive control (Cyclosporin A) to the wells at the initiation of the culture. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement: Add ³H-thymidine or a non-radioactive alternative like BrdU to each well for the final 18-24 hours of incubation. Proliferating cells will incorporate the label into their newly synthesized DNA.

-

Data Analysis: Harvest the cells and measure the incorporated label using a scintillation counter or ELISA-based method. Calculate the concentration at which each compound inhibits 50% of the proliferative response (IC₅₀). This compound would be expected to have a very high or immeasurable IC₅₀ compared to Cyclosporin A.

T-Cell Proliferation Assay with Mitogens

This assay uses polyclonal activators (mitogens) like Phytohaemagglutinin (PHA) or Concanavalin A (ConA) to stimulate T-cell proliferation, bypassing the need for antigen-presenting cells.

Step-by-Step Protocol:

-

Cell Isolation: Isolate PBMCs or purified CD4⁺ T-cells.

-

Culture Setup: Plate the cells in a 96-well plate.

-

Treatment and Stimulation: Add serial dilutions of the test compounds (this compound, Cyclosporin A) and vehicle control. Immediately after, add a predetermined optimal concentration of PHA or ConA.

-

Incubation: Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement: Pulse with ³H-thymidine or BrdU for the final 18-24 hours.

-

Data Analysis: Harvest and measure proliferation as described for the MLR.

Cytokine Release Assay (IL-2 and IFN-γ)

This assay directly measures the end-product of NFAT-mediated gene transcription.

Step-by-Step Protocol:

-

Cell Culture: Set up a T-cell proliferation assay as described in 5.2.

-

Supernatant Collection: After 24-48 hours of incubation (the peak of cytokine production), centrifuge the plate and carefully collect the cell culture supernatant from each well.

-

Cytokine Quantification: Measure the concentration of IL-2 and/or IFN-γ in the supernatants using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Plot cytokine concentration against drug concentration to determine the IC₅₀ for cytokine inhibition. This compound is not expected to significantly inhibit the release of these cytokines.

Summary of Expected Experimental Outcomes

The table below summarizes the expected results from the described assays when comparing the activity of Cyclosporin A with its acetylated, non-immunosuppressive analog.

| Assay | Parameter Measured | Cyclosporin A (Positive Control) | This compound |

| Mixed Lymphocyte Reaction (MLR) | T-Cell Proliferation | Potent Inhibition (Low IC₅₀) | No significant inhibition |

| Mitogen-Stimulated Proliferation | T-Cell Proliferation | Potent Inhibition (Low IC₅₀) | No significant inhibition |

| Cytokine Release Assay | IL-2 & IFN-γ Production | Potent Inhibition (Low IC₅₀) | No significant inhibition |

Potential Applications and Prodrug Considerations

While devoid of immunosuppressive activity, this compound and similar analogs are valuable tools in pharmacology and cell biology. They are used to:

-

Serve as negative controls to confirm that an observed biological effect of CsA is indeed due to its immunosuppressive (i.e., calcineurin-inhibiting) activity.

-

Study other biological properties of the cyclosporine scaffold that are independent of calcineurin inhibition, such as interaction with P-glycoprotein and its potential role in reversing multidrug resistance.[1]

The concept of a prodrug involves designing a molecule that is inactive but is converted to the active drug in vivo through enzymatic or chemical processes.[10][11][12][13] Theoretically, an acetylated cyclosporine could be designed as a prodrug if the acetate group is efficiently cleaved by esterases in the body to release the active Cyclosporin A.[11][12] This strategy could be explored to modify the pharmacokinetic properties of the drug, such as solubility or tissue penetration.[10][14] However, the existing literature primarily characterizes this compound as a stable, non-immunosuppressive final compound rather than an efficient prodrug.[1][2]

Conclusion

The case of this compound provides a compelling example of the high degree of molecular specificity required for immunosuppressive drug action. The addition of a single acetyl group to the Cyclosporin A scaffold completely abrogates its ability to inhibit the calcineurin-NFAT signaling pathway by preventing the initial binding event with cyclophilin. This renders the molecule non-immunosuppressive, a fact confirmed by standard in vitro functional assays. This technical guide has detailed the mechanistic basis for this loss of function and provided the experimental framework for its verification. For researchers in drug development, this knowledge reinforces the critical importance of specific structure-activity relationships and highlights the utility of non-immunosuppressive analogs as indispensable tools for dissecting complex biological pathways.

References

-

Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications. Frontiers. [Link]

-

The immunosuppressive drug cyclosporin A has an immunostimulatory function in CD8+ T cells. PubMed. [Link]

-

Studies on the immunosuppressive properties of cyclosporin a in rats receiving renal allografts. PubMed. [Link]

-

Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro. PubMed. [Link]

-

Immunosuppressive calcineurin inhibitor cyclosporine A induces proapoptotic endoplasmic reticulum stress in renal tubular cells. PMC - NIH. [Link]

-

Effects of Modifications on the Immunosuppressive Properties of Cyclolinopeptide A and Its Analogs in Animal Experimental Models. MDPI. [Link]

-

Novel cyclosporin derivatives featuring enhanced skin penetration despite increased molecular weight. PubMed. [Link]

-

Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro. PMC - NIH. [Link]

-

Cyclosporin A Inhibits Calcineurin/Nuclear Factor of Activated T-Cells Signaling and Induces Apoptosis in Retinoblastoma Cells. IOVS. [Link]

-

Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

-

Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin. PMC - NIH. [Link]

-

Cyclosporin A prodrugs: Design, synthesis and biophysical properties. ResearchGate. [Link]

-

A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog. PMC - NIH. [Link]

-

A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro. PubMed. [Link]

-

Pathogenic analysis of post-transplantation obesity: A comprehensive systematic review. World Journal of Transplantation. [Link]

-

Cyclosporin A prodrugs: design, synthesis and biophysical properties. PubMed. [Link]

-

Immunosuppression With Cyclosporin A: A Review. PubMed. [Link]

-

Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling. JCI. [Link]

-

Prodrug-Based Targeting Approach for Inflammatory Bowel Diseases Therapy: Mechanistic Study of Phospholipid-Linker-Cyclosporine PLA2-Mediated Activation. MDPI. [Link]

-

Immunosuppressant | How cyclosporin works at molecular level? | Pharmacology. YouTube. [Link]

-

The effect of immunosuppressive drug cyclosporine A on myeloid-derived suppressor cells in transplanted mice. PubMed. [Link]

-

In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21. PubMed. [Link]

Sources

- 1. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]

- 4. Immunosuppression with cyclosporin A: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunosuppressive calcineurin inhibitor cyclosporine A induces proapoptotic endoplasmic reticulum stress in renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The immunosuppressive drug cyclosporin A has an immunostimulatory function in CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cyclosporin A prodrugs: design, synthesis and biophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prodrug-Based Targeting Approach for Inflammatory Bowel Diseases Therapy: Mechanistic Study of Phospholipid-Linker-Cyclosporine PLA2-Mediated Activation [mdpi.com]

- 14. Novel cyclosporin derivatives featuring enhanced skin penetration despite increased molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Calcineurin Inhibition Profile of Acetoxy Cyclosporin A Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the calcineurin inhibitory properties of Acetoxy Cyclosporin A Acetate, a key analog of the widely-used immunosuppressant, Cyclosporin A. We will delve into the foundational science of the calcineurin signaling pathway, the mechanism of its inhibition, and present detailed, field-proven methodologies for the assessment of calcineurin inhibition. This document is designed to equip researchers with the necessary knowledge to critically evaluate and contextualize the activity of this compound in drug development and scientific research.

The Calcineurin-NFAT Signaling Axis: A Cornerstone of Immune Regulation

Calcineurin, also known as protein phosphatase 3 (PP3), is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a pivotal role in T-cell activation.[1] It is a heterodimeric protein composed of a catalytic subunit, calcineurin A, and a regulatory subunit, calcineurin B.[2][3] The activation of T-cells initiates a signaling cascade that leads to an increase in intracellular calcium levels. This elevation in calcium activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[4] Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that drives the proliferation and differentiation of T-cells, thus amplifying the immune response.[5] Due to its central role in immunity, the calcineurin-NFAT pathway is a prime target for immunosuppressive therapies.[6][7]

Caption: The Calcineurin-NFAT Signaling Pathway.

Cyclosporin A: The Archetypal Calcineurin Inhibitor

Cyclosporin A (CsA) is a potent immunosuppressive drug that exerts its effects by inhibiting calcineurin.[8] However, CsA does not directly bind to calcineurin. Instead, it first forms a complex with an intracellular protein called cyclophilin.[9] This CsA-cyclophilin complex then binds to calcineurin, sterically hindering its phosphatase activity.[9] By preventing the dephosphorylation of NFAT, CsA effectively blocks its nuclear translocation and the subsequent transcription of T-cell activating genes.[5][10] This mechanism of action underlies the clinical efficacy of CsA in preventing organ transplant rejection and treating autoimmune disorders.[11] Notably, the inhibitory concentration (IC50) of Cyclosporin A for calcineurin phosphatase activity is approximately 5 nM.[1]

This compound: A Non-Immunosuppressive Analog

This compound is an analog of Cyclosporin A.[2] While structurally related to CsA, it is characterized as a non-immunosuppressive compound.[2][5] This distinction is critical for its application in research, particularly in studies aiming to delineate the immunosuppressive versus other biological effects of cyclosporin compounds. The lack of immunosuppressive activity is attributed to a significantly reduced affinity for inhibiting calcineurin. The structural modifications in this compound, specifically the acetylation, are believed to interfere with the formation of a stable and inhibitory complex with calcineurin, even in the presence of cyclophilin.

| Compound | Chemical Formula | CAS Number | Calcineurin Inhibition (IC50) | Immunosuppressive Activity |

| Cyclosporin A | C62H111N11O12 | 59865-13-3 | ~5 nM[1] | Potent |

| This compound | C64H113N11O13 | 83602-41-9 | Significantly > 5 nM | Negligible[2][5] |

Experimental Assessment of Calcineurin Inhibition

To empirically determine and compare the calcineurin inhibitory potential of compounds like this compound, two primary assay types are employed: a direct biochemical phosphatase assay and a cell-based reporter assay.

In Vitro Calcineurin Phosphatase Assay (Malachite Green-Based)

This biochemical assay directly measures the enzymatic activity of calcineurin by quantifying the release of free phosphate from a synthetic phosphopeptide substrate. The malachite green reagent forms a colored complex with inorganic phosphate, which can be measured spectrophotometrically.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyclosporin A: Conformational Complexity and Chameleonicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunosuppressive calcineurin inhibitor cyclosporine A induces proapoptotic endoplasmic reticulum stress in renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Bodipy-FL-Cyclosporine A as a Substrate for Multidrug Resistance-Linked P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclosporin A has low potency as a calcineurin inhibitor in cells expressing high levels of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The calcineurin activity profiles of cyclosporin and tacrolimus are different in stable renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative study of cyclosporin A, cyclosporin G, and the novel cyclosporin derivative IMM 125 in isolated glomeruli and cultured rat mesangial cells: a morphometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Fungus: A Technical Guide to the Discovery and Evolution of Cyclosporin and its Derivatives

Preamble: From a Soil Sample to a Revolution in Medicine

The story of cyclosporin is a testament to the unpredictable nature of scientific discovery. What began as a routine screening of fungal metabolites for potential antibiotics culminated in a paradigm shift in organ transplantation and the management of autoimmune diseases. This technical guide delves into the fascinating history of cyclosporin's discovery, dissects its intricate mechanism of action, and charts the evolution of its derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of this landmark class of immunosuppressants. We will explore the causality behind experimental choices, provide validated protocols for key assays, and present a forward-looking perspective on the future of cyclosporin-based therapeutics.

The Accidental Discovery: A Tale of Two Continents

In 1970, employees of the Swiss pharmaceutical company Sandoz (now Novartis) collected soil samples from Norway and Wisconsin, USA.[1] From these seemingly unremarkable handfuls of earth, new fungal strains were isolated. Two of these strains, later identified as Tolypocladium inflatum, produced a family of cyclic polypeptides initially investigated for their antifungal properties.[1][2][3] However, their antifungal spectrum proved too narrow for clinical use, and the compounds were nearly shelved.[4]

The pivotal moment arrived on January 31, 1972, when the immunosuppressive potential of one of these compounds, then designated as preparation number 24-556 and later identified as cyclosporin A, was unearthed in a screening program at Sandoz.[1][4] This discovery, largely credited to the keen observations of Jean-François Borel, revealed a unique property: the compound could suppress the immune system without causing significant toxicity to other cells, a stark contrast to the existing cytotoxic immunosuppressants.[4][5][6] The chemical structure of this remarkable molecule was elucidated in 1976, also at Sandoz.[1]

The journey from a laboratory curiosity to a clinical game-changer was accelerated by the pioneering work of Sir Roy Yorke Calne in kidney transplantation at the University of Cambridge and Thomas Starzl in liver transplantation at the Children's Hospital of Pittsburgh.[1] Their successful use of cyclosporin in preventing organ rejection in the late 1970s and early 1980s heralded a new era in transplant medicine.[1][5] The first successful human organ transplant using cyclosporin was performed on March 9, 1980, on a 28-year-old woman.[1] By November 1983, cyclosporine was approved by the US Food and Drug Administration (FDA) for the prevention of transplant rejection, a mere 13 years after its initial discovery.[4]

The Molecular Tango: Unraveling the Mechanism of Action

Cyclosporin's elegant and specific mechanism of action is central to its therapeutic success. It primarily targets T-lymphocytes, key players in the adaptive immune response.[7][8] The core of its activity lies in the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[9][10]

The process begins with cyclosporin diffusing into the cytoplasm of a T-cell, where it binds to a cytosolic protein called cyclophilin.[1][8] This binding forms a cyclosporin-cyclophilin complex.[1] This complex then interacts with calcineurin, effectively inhibiting its phosphatase activity.[1][9]

Under normal circumstances, T-cell activation triggers an increase in intracellular calcium, which activates calcineurin.[1] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[1][9] Dephosphorylated NFAT translocates to the nucleus and initiates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][8] IL-2 is a critical signaling molecule for T-cell proliferation and differentiation.[7]

By inhibiting calcineurin, the cyclosporin-cyclophilin complex prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and halting the production of IL-2 and other inflammatory cytokines.[1][8] This targeted disruption of the T-cell activation cascade results in a potent and selective immunosuppressive effect.[7][11]

Signaling Pathway of Cyclosporin A

Caption: Mechanism of action of Cyclosporin A in T-lymphocytes.

The Next Generation: The Rationale and Development of Cyclosporin Derivatives

Despite its groundbreaking efficacy, cyclosporin A is not without its limitations, most notably nephrotoxicity (kidney damage), hypertension, and a narrow therapeutic window requiring careful patient monitoring.[7] These drawbacks spurred the development of cyclosporin derivatives with the aim of improving the therapeutic index, altering the pharmacokinetic profile, or exploring non-immunosuppressive applications.

Structural modifications have been systematically explored at each of the eleven amino acid residues of the cyclosporin A macrocycle.[12] These modifications have yielded a wealth of structure-activity relationship (SAR) data, revealing that the biological activity is highly dependent on the conformation of the molecule.[4][13][14]

Voclosporin (ISA247): A Story of Enhanced Potency and Predictability

One of the most clinically significant cyclosporin derivatives is voclosporin (formerly ISA247).[6][15] Developed by Isotechnika in the 1990s and later acquired by Aurinia Pharmaceuticals, voclosporin is a semi-synthetic analog of cyclosporin A.[6][15] The key structural modification is a single carbon extension at the amino acid 1 position.[16] This seemingly minor change results in a more potent inhibition of calcineurin and a more predictable pharmacokinetic and pharmacodynamic relationship.[5][17]

A significant advantage of voclosporin is its improved metabolic stability, which leads to a more consistent drug exposure and eliminates the need for therapeutic drug monitoring, a major advantage over its predecessor.[18] Clinical trials, such as the AURORA and VOCAL studies, have demonstrated the efficacy of voclosporin in treating lupus nephritis, a serious complication of systemic lupus erythematosus.[7][19] In January 2021, voclosporin (marketed as Lupkynis) received FDA approval for the treatment of active lupus nephritis, marking a significant advancement in the management of this autoimmune disease.[12][15]

| Clinical Trial | Indication | Key Findings | Reference |

| AURORA | Lupus Nephritis | Voclosporin, in combination with standard therapy, led to a statistically significant improvement in renal response rates compared to standard therapy alone. | [7] |

| VOCAL | Lupus Nephritis | Demonstrated the efficacy and safety of voclosporin in patients with active lupus nephritis. | [7] |

| PROMISE | Kidney Transplantation | Compared the efficacy and safety of voclosporin to tacrolimus in preventing organ rejection in kidney transplant recipients. | [6][7] |

Non-Immunosuppressive Derivatives: New Frontiers

Intriguingly, modifications to the cyclosporin scaffold have also led to the development of non-immunosuppressive derivatives with novel therapeutic applications.[3][9][20] These compounds retain the ability to bind to cyclophilins but do not inhibit calcineurin.[13] This has opened up avenues for treating diseases where cyclophilin inhibition is beneficial, but immunosuppression is undesirable.

For example, certain non-immunosuppressive cyclosporin analogs, such as alisporivir (DEB-025), have shown potent antiviral activity against hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[9][21][22][23] These derivatives interfere with the interaction between viral proteins and host cyclophilins, which is essential for viral replication.[24] Other non-immunosuppressive derivatives are being investigated for their neuroprotective and cardioprotective effects.[20]

Essential Methodologies: A Practical Guide to Key Assays

The development and characterization of cyclosporin and its derivatives rely on a suite of robust in vitro and in vivo assays. This section provides detailed, step-by-step protocols for three fundamental experimental workflows.

Immunosuppressive Activity Assessment: The Mixed Lymphocyte Reaction (MLR)

The Mixed Lymphocyte Reaction (MLR) is a cornerstone assay for evaluating the immunosuppressive potential of a compound.[25] It mimics the initial stages of the immune response to foreign antigens, specifically the proliferation of T-cells in response to allogeneic stimulation.[26][27]

Experimental Workflow: One-Way Mixed Lymphocyte Reaction

Caption: Workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.

Step-by-Step Protocol:

-

Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.[8]

-

From Donor A, purify CD4+ T-cells (responder cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

From Donor B, differentiate monocytes into dendritic cells (stimulator cells) by culturing with GM-CSF and IL-4.[25]

-

-

Inactivation of Stimulator Cells:

-

Treat the dendritic cells from Donor B with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 3000 rads) to prevent their proliferation. This ensures that any measured proliferation is solely from the responder T-cells.[8]

-

Wash the cells extensively to remove any residual mitomycin C.

-

-

Co-culture Setup:

-

In a 96-well round-bottom plate, seed the responder T-cells (e.g., 1 x 10⁵ cells/well) and the inactivated stimulator cells (e.g., 1 x 10⁴ cells/well) in complete RPMI-1640 medium.[26]

-

Add serial dilutions of the test compound (e.g., cyclosporin derivative) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cyclosporin A).

-

-

Incubation:

-

Incubate the plate for 5 to 7 days at 37°C in a humidified incubator with 5% CO₂.[8]

-

-

Proliferation Measurement:

-

During the last 12-24 hours of incubation, add a proliferation label to each well. Common labels include:

-

BrdU (5-bromo-2'-deoxyuridine): A thymidine analog that is incorporated into newly synthesized DNA.[8]

-

³H-thymidine: A radioactive thymidine analog.

-

-

After the labeling period, harvest the cells and measure the amount of incorporated label. For BrdU, this is typically done using an ELISA-based colorimetric assay.[8] For ³H-thymidine, a scintillation counter is used.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of T-cell proliferation for each concentration of the test compound compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits proliferation by 50%).

-

Target Engagement: Calcineurin Phosphatase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of calcineurin.[28][29]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl₂, DTT, and CaCl₂.

-

Prepare a substrate solution containing a phosphorylated peptide substrate, such as the RII phosphopeptide, which is a specific substrate for calcineurin.[30][31]

-

Prepare a stop solution, typically a malachite green-based reagent that detects free phosphate.[31][32]

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, purified active calcineurin enzyme, and serial dilutions of the test compound. Include a vehicle control and a positive control (cyclosporin A complexed with cyclophilin).

-

Pre-incubate the plate for a short period (e.g., 10 minutes at 30°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the phosphopeptide substrate to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.

-

Calculate the percentage of inhibition of calcineurin activity for each concentration of the test compound.

-

Determine the IC₅₀ value.

-

Bioavailability Assessment: In Vitro Skin Permeation Study using Franz Diffusion Cells

For topical applications of cyclosporin derivatives, assessing their ability to penetrate the skin is crucial.[1] The Franz diffusion cell is the gold standard for in vitro skin permeation studies.[33]

Experimental Workflow: Franz Diffusion Cell Assay

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Step-by-Step Protocol:

-

Skin Membrane Preparation:

-

Obtain full-thickness human or porcine skin. Porcine ear skin is often used as a surrogate for human skin due to its similar histological and permeability characteristics.[34]

-

Carefully remove any subcutaneous fat and connective tissue.

-

The skin can be used as a full-thickness membrane or dermatomed to a specific thickness (e.g., 500 µm).

-

-

Franz Diffusion Cell Assembly:

-

Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.[1]

-

Clamp the two chambers together securely.

-

-

Experimental Setup:

-

Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions).[35]

-

Ensure there are no air bubbles trapped beneath the skin membrane.

-

Place the Franz diffusion cells in a circulating water bath to maintain a constant temperature (typically 32°C to mimic skin surface temperature).

-

Allow the system to equilibrate.

-

-

Permeation Study:

-

Apply a known amount of the test formulation (e.g., a cream or gel containing the cyclosporin derivative) to the surface of the skin in the donor chamber.[33]

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor chamber and replace it with an equal volume of fresh, pre-warmed receptor solution.[1]

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the cumulative amount of the drug permeated per unit area of the skin over time.

-

Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

-

The permeability coefficient (Kp) can also be calculated.

-

The Future Trajectory: Beyond Immunosuppression

The journey of cyclosporin and its derivatives is far from over. While cyclosporin A remains a cornerstone of immunosuppressive therapy, the development of derivatives like voclosporin highlights the potential for refining its therapeutic profile. The future of cyclosporin research is likely to follow several key trajectories:

-

Targeted Delivery: The development of novel formulations and drug delivery systems to target specific tissues or cells, thereby minimizing systemic side effects.

-

Next-Generation Derivatives: The design and synthesis of new analogs with even greater selectivity, improved safety profiles, and enhanced efficacy for a broader range of autoimmune diseases.

-

Expanding Non-Immunosuppressive Applications: Further exploration of the therapeutic potential of non-immunosuppressive cyclophilin inhibitors in infectious diseases, neurodegenerative disorders, and oncology.

The story of cyclosporin is a powerful reminder that nature remains a rich source of therapeutic innovation. From a humble soil fungus to a life-saving medicine, the journey of this remarkable molecule continues to inspire and drive new discoveries in the field of drug development.

References

-

Wikipedia. (n.d.). Ciclosporin. Retrieved from [Link]

-

Clinicaltrials.eu. (n.d.). Voclosporin – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

Xeno Diagnostics. (n.d.). How to perform a Mixed Lymphocyte Reaction? Retrieved from [Link]

-

PubMed. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Retrieved from [Link]

-

David Moore's World of Fungi. (n.d.). 4.1: The cyclosporine story. Retrieved from [Link]

- van Gelder, T., & Lerma, E. (2021). Voclosporin: a novel calcineurin inhibitor for the treatment of lupus nephritis. Expert Opinion on Pharmacotherapy, 22(15), 1847-1854.

-

PubMed. (n.d.). Cyclosporine in transplantation - a history of converging timelines. Retrieved from [Link]

-

PubMed. (n.d.). Mechanisms of action of cyclosporine and effects on connective tissues. Retrieved from [Link]

- MDPI. (2019). Methods to Evaluate Skin Penetration In Vitro. Scientia Pharmaceutica, 87(1), 19.

- ACS Publications. (2012). From Chemical Tools to Clinical Medicines: Nonimmunosuppressive Cyclophilin Inhibitors Derived from the Cyclosporin and Sanglifehrin Scaffolds. Journal of Medicinal Chemistry, 55(5), 1945-1963.

-

Bio-protocol. (n.d.). Calcineurin phosphatase activity assay. Retrieved from [Link]

-